molecular formula C21H20ClFN4OS B2540049 N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide CAS No. 338750-04-2

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

Cat. No. B2540049
CAS RN: 338750-04-2
M. Wt: 430.93
InChI Key: LUGROWISCFIJQS-UHFFFAOYSA-N
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Description

“N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting boundaryless biological activities .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular structure of this compound would include a thiazole ring attached to chlorophenyl and fluorophenyl groups through an acetamide linkage.


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of this specific compound would depend on the nature of the substituents attached to the thiazole ring.

Scientific Research Applications

Antimicrobial Activity

The synthesized derivatives of this compound have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. The results indicate that certain derivatives (such as compounds d1, d2, and d3) exhibit promising antimicrobial effects . These findings are crucial in the ongoing battle against drug-resistant pathogens.

Anticancer Potential

Cancer remains a significant global health challenge. In the quest for effective treatments, researchers have explored the anticancer activity of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide derivatives. Among them, compounds d6 and d7 stand out as potent inhibitors of estrogen receptor-positive human breast adenocarcinoma cells (MCF7) . These compounds hold promise for future drug development in oncology.

Rational Drug Design

Molecular docking studies have shed light on the binding interactions between the active compounds and specific receptors. Compounds d1, d2, d3, d6, and d7 exhibit favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These findings suggest that these derivatives could serve as lead compounds for rational drug design . Such insights are invaluable for designing targeted therapies.

Thiazole Nucleus as a Medicinal Scaffold

The thiazole nucleus, present in this compound, has a rich history of medicinal applications. It has been associated with properties such as anti-inflammatory , antibacterial , antifungal , antitubercular , and even antitumor activities . Researchers continue to explore its diverse pharmacological potential.

Novel Mode of Action

Given the rising antimicrobial resistance, discovering molecules with novel modes of action is crucial. The thiazole derivatives’ unique structure may provide an alternative approach to combat microbial infections. By blocking bacterial lipid biosynthesis or employing other mechanisms, these compounds contribute to the fight against drug-resistant pathogens .

Multidisciplinary Approaches

The challenges posed by cancer demand a multidisciplinary approach. Researchers combine expertise from various fields to address cancer’s complexities. The investigation of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide derivatives exemplifies this collaborative effort, bridging chemistry, biology, and medicine .

Mechanism of Action

Target of Action

Similar compounds have been shown to have antimicrobial and anticancer activities . They may interact with various proteins or enzymes in bacterial cells or cancer cells, disrupting their normal functions.

Biochemical Pathways

Based on its antimicrobial and anticancer activities, it is likely that this compound affects pathways related to cell growth and division . By inhibiting these pathways, the compound could prevent the proliferation of harmful cells.

Result of Action

The result of the action of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is likely the death of harmful cells, such as bacteria or cancer cells . By inhibiting the normal function of target proteins or enzymes in these cells, the compound could prevent them from growing and dividing, leading to their death.

properties

IUPAC Name

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN4OS/c22-16-6-2-1-5-15(16)18-14-29-21(24-18)25-20(28)13-26-9-11-27(12-10-26)19-8-4-3-7-17(19)23/h1-8,14H,9-13H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGROWISCFIJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NC(=CS2)C3=CC=CC=C3Cl)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

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